3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and an oxazole ring attached via a phenyl group
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or dipole-dipole interactions .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the downstream consequences of their modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine to form the benzamide core. The oxazole ring can be introduced through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the oxazole ring, resulting in different chemical properties and biological activities.
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Lacks the methoxy groups, affecting its reactivity and interactions.
Uniqueness
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and the oxazole ring allows for versatile applications in various fields .
Properties
IUPAC Name |
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-14(9-17(11-16)24-2)19(22)20-12-15-10-18(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDRCABNOFEUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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